N-Methylcaprolactam
Overview
Description
N-Methylcaprolactam: is an organic compound with the chemical formula C7H13NO . It is a colorless to light yellow liquid known for its applications in the production of nylon-6, a versatile synthetic fiber used in various industries including textiles, automotive, and packaging . This compound is characterized by its methyl and lactam functional groups, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylcaprolactam is typically synthesized through the reaction of caprolactam with dimethyl sulfate. The process involves dissolving caprolactam in benzene, heating it to reflux, and adding dimethyl sulfate dropwise with stirring. The reaction mixture is then refluxed for 16 hours, cooled, and washed with 50% potassium carbonate solution. The upper organic layer is separated and dried with anhydrous calcium chloride overnight. After filtering out the calcium chloride, benzene is distilled under normal pressure, and this compound is collected by decompression distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process ensures high yield and purity, making it suitable for various applications in the production of nylon-6 and as a solvent in organic synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Methylcaprolactam undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the methyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lactams, while reduction can produce reduced amines .
Scientific Research Applications
Chemistry: N-Methylcaprolactam is used as a monomer in the polymerization process to produce nylon-6. It is also employed as a solvent and a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used to study the inhibition mechanism of poly-[N-vinylcaprolactam] and its related compounds against hydrate formation . It is also used as a pharmaceutical intermediate in the development of various drugs .
Industry: Industrially, this compound is used in the production of nylon-6 fibers, which are widely used in textiles, automotive parts, and packaging materials. Its excellent solubility and volatility make it a valuable solvent in organic synthesis .
Mechanism of Action
The mechanism by which N-Methylcaprolactam exerts its effects involves its interaction with various molecular targets and pathways. For instance, in the inhibition of hydrate formation, it interacts with poly-[N-vinylcaprolactam] to prevent the nucleation and growth of hydrates . The specific molecular targets and pathways involved depend on the application and the context in which this compound is used .
Comparison with Similar Compounds
- N-Methyl-2-piperidone
- ε-Caprolactam
- N-Methyl-4-piperidone
- N-Acetylcaprolactam
- N-Methylsuccinimide
Comparison: N-Methylcaprolactam is unique due to its specific combination of methyl and lactam functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of solubility, volatility, and reactivity, making it particularly suitable for applications in nylon-6 production and as a solvent in organic synthesis .
Properties
IUPAC Name |
1-methylazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPDGCFMMFNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074656 | |
Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-73-2 | |
Record name | N-Methylcaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2556-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylcaprolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylcaprolactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylcaprolactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLCAPROLACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW0A52H6M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for N-Methylcaprolactam?
A1: this compound is represented by the molecular formula C₇H₁₃NO, with a molecular weight of 127.18 g/mol. While the provided research doesn't offer comprehensive spectroscopic data, characteristic peaks for NMCAP can be observed in various spectra:
- IR Spectroscopy: Strong carbonyl stretch around 1650 cm⁻¹ [, , ].
- NMR Spectroscopy: Characteristic peaks for the methyl group and cyclic protons in both ¹H and ¹³C NMR spectra [, ].
Q2: How does this compound behave as a solvent?
A2: this compound exhibits properties of a polar aprotic solvent, similar to N-Methylpyrrolidone (NMP) [, ]. It demonstrates good solvating power for various organic compounds and polymers, making it suitable for diverse applications, including polymer synthesis [, ] and cellulose dissolution [, ].
Q3: What are the advantages of using this compound as a solvent in iron-catalyzed cross-coupling reactions?
A3: this compound has been shown to be an effective, non-toxic, and practical dipolar aprotic solvent for iron-catalyzed C(sp2)−C(sp3) alkylative cross-coupling reactions []. This is significant as it offers a safer alternative to the commonly used but carcinogenic N-Methylpyrrolidone (NMP) in these reactions, while maintaining high yields and a wide substrate scope [].
Q4: What is known about the stability of this compound in mixtures with other solvents?
A5: Research indicates that this compound forms binary mixtures with various solvents, exhibiting specific phase behavior and mixing properties [, , ]. For instance, in mixtures with alkanes, the critical absorption of ultrasound depends on the relative volume occupied by each component []. This highlights the importance of considering the interplay between NMCAP and other components in a system.
Q5: What is the role of this compound in gas hydrate inhibition?
A6: Studies using mass spectrometry on NMCAP-water clusters suggest that NMCAP strongly interacts with water molecules, exceeding the interaction strength observed between water and tetrahydrofuran (THF), a known hydrate former []. This strong interaction potentially disrupts the hydrogen bonding network necessary for hydrate formation, making polymers like poly(N-vinylcaprolactam) effective kinetic inhibitors of gas hydrates [].
Q6: How does this compound interact with metal ions?
A8: Research on the synthesis and characterization of this compound-3-dithiocarboxylic acid complexes with zinc(II), cadmium(II), and mercury(II) provides insights into its interaction with metal ions []. The study indicates that NMCAP derivatives can act as ligands, forming complexes with varying stability, as demonstrated by their distinct thermal properties analyzed using TGA and DSC techniques [].
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